molecular formula C8H10N2O B13742020 4'-Aminoacetanilide-2',3',5',6'-d4

4'-Aminoacetanilide-2',3',5',6'-d4

Cat. No.: B13742020
M. Wt: 154.20 g/mol
InChI Key: CHMBIJAOCISYEW-QFFDRWTDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Aminoacetanilide-2’,3’,5’,6’-d4 typically involves the deuteration of 4’-aminoacetanilide. One common method is the reduction of 4’-nitroacetanilide using deuterium gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 4’-Aminoacetanilide-2’,3’,5’,6’-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high isotopic purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and analytical applications .

Chemical Reactions Analysis

Types of Reactions

4’-Aminoacetanilide-2’,3’,5’,6’-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4’-Aminoacetanilide-2’,3’,5’,6’-d4 is primarily related to its role as a stable isotope-labeled compound. It does not exert any specific biological effects but is used as a tracer in various analytical and research applications. The deuterium atoms in the compound provide a distinct isotopic signature, allowing researchers to track its distribution and transformation in different systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Aminoacetanilide-2’,3’,5’,6’-d4 is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise quantification and tracking in complex systems, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

154.20 g/mol

IUPAC Name

N-(4-amino-2,3,5,6-tetradeuteriophenyl)acetamide

InChI

InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/i2D,3D,4D,5D

InChI Key

CHMBIJAOCISYEW-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])NC(=O)C)[2H]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

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